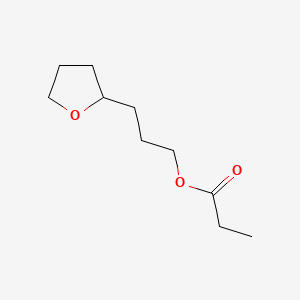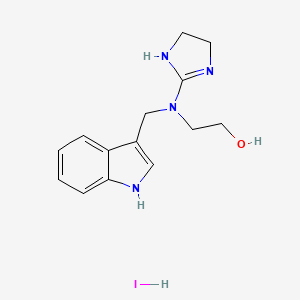
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide is a complex organic compound that features both imidazolidine and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide typically involves multi-step organic reactions. One common method includes the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with indole derivatives under specific conditions. The reaction is often catalyzed by γ-Al2O3 at elevated temperatures (around 250°C) in supercritical CO2 .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include antimicrobial, antifungal, and anticancer activities
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidine core and have similar chemical properties.
Indole Derivatives: Compounds containing the indole moiety exhibit similar biological activities and chemical reactivity.
Uniqueness
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide is unique due to its combination of both imidazolidine and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
77587-68-9 |
|---|---|
Formule moléculaire |
C14H19IN4O |
Poids moléculaire |
386.23 g/mol |
Nom IUPAC |
2-[4,5-dihydro-1H-imidazol-2-yl(1H-indol-3-ylmethyl)amino]ethanol;hydroiodide |
InChI |
InChI=1S/C14H18N4O.HI/c19-8-7-18(14-15-5-6-16-14)10-11-9-17-13-4-2-1-3-12(11)13;/h1-4,9,17,19H,5-8,10H2,(H,15,16);1H |
Clé InChI |
ZIWQOYHIXASCGM-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)N(CCO)CC2=CNC3=CC=CC=C32.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)


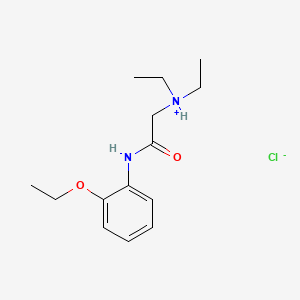
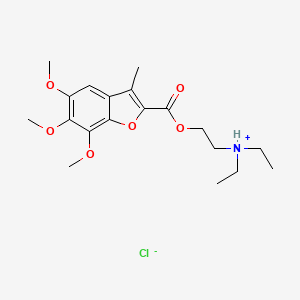
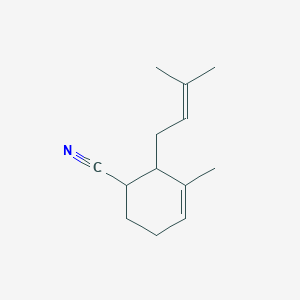
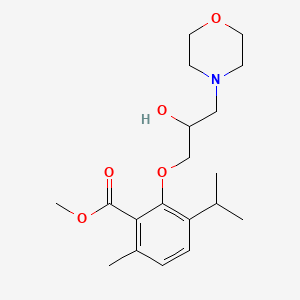
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
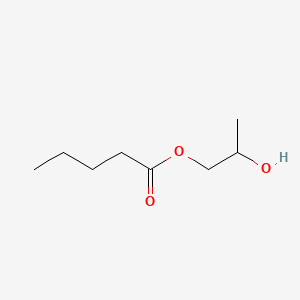

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)
